molecular formula C7H5N3O B152814 Pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 35252-02-9

Pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B152814
CAS RN: 35252-02-9
M. Wt: 147.13 g/mol
InChI Key: LMJJEQQMLOQOON-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-3(4H)-one derivatives are a class of heterocyclic compounds that have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress-related pathologies. These derivatives are characterized by a substituted C2 aromatic group and a N4 acetic acid group on the core structure, which contribute to their inhibitory activity and antioxidant properties .

Synthesis Analysis

The synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds involves a sequential reaction of pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine. This method allows for the creation of various polysubstituted [6,6]-ring fused systems, demonstrating the versatility of the difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds . Additionally, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been synthesized, with structures confirmed by NMR and mass spectral data, and their anticancer activities evaluated against various human cancer cell lines .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazin-3(4H)-one derivatives has been studied through single-crystal X-ray analysis, confirming the bridgehead bicyclic 6–6 heterocyclic compounds . The crystal structures of related pyrazinecarboxylic acids have been analyzed to examine the occurrence of carboxylic acid-pyridine supramolecular synthons, which are important for crystal engineering strategies .

Chemical Reactions Analysis

The polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds react with various nucleophiles to give poly-substituted tetrahydropyridopyrazines, showcasing the potential of the polyfluorinated ring fused pyridine system as a scaffold for the synthesis of poly-substituted pyridopyrazine derivatives . The chalcone derivatives of pyrido[4,3-b]pyrazin-5(6H)-one have been synthesized and tested for their anticancer activities, with molecular docking studies carried out to observe the binding mode on the active site of ATR kinase .

Physical and Chemical Properties Analysis

The photophysical and electrochemical properties of related compounds, such as 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, have been characterized by spectroscopy and cyclic voltammetry. These studies provide insights into the intramolecular charge transfer and redox reactions of these compounds . The pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been evaluated for their inhibitory activity against ALR2 and their antioxidant properties, with some compounds showing excellent activity and comparable antioxidant ability to known antioxidants like Trolox .

Scientific Research Applications

Catalysts and Synthetic Pathways

The pyranopyrimidine core, closely related to Pyrido[2,3-b]pyrazin-3(4H)-one, is a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of substituted pyranopyrimidine scaffolds, especially 5H-pyrano[2,3-d]pyrimidine, has been intensively investigated. Recent advancements cover synthetic pathways for developing various derivatives using a range of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts. These synthetic methods have shown significant potential for the development of lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Molecular Interactions and Biological Properties

Pyrazine-based compounds, which include the Pyrido[2,3-b]pyrazin-3(4H)-one scaffold, have displayed crucial interactions in medicinal chemistry. The heteroaromatic nature of these compounds allows for unique combinations of polar and non-polar interactions, particularly in protein binding. A systematic analysis of the RCSB PDB database revealed key binding interactions of pyrazine-based ligands with protein targets, involving hydrogen bonds, π-interactions, and coordination to metal ions. These interactions highlight the significance of pyrazine derivatives as potentially interactive moieties in drug-like molecules (Juhás & Zítko, 2020).

Application in Energetic Materials

Pyrazine derivatives have also been explored in the field of high energy density materials (HEDMs). The study of high-nitrogen azine energetic materials has been a hot spot in energy materials research. Pyrazine energetic compounds, like 2,6-diamino-3,5dinitropyrazine-1-oxide (LLM-105), have shown promising applications in propellants, mixed explosives, and gas generators. The use of these compounds can significantly improve burning rates, reduce sensitivity, and enhance detonation performance, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).

Future Directions

The future directions for research on Pyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its potential therapeutic applications, particularly its role as an inhibitor of aldose reductase . Additionally, more research could be done to further understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJEQQMLOQOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Z Han, X Hao, B Ma, C Zhu - European journal of medicinal chemistry, 2016 - Elsevier
A series of pyrido[2,3-b]pyrazin-3(4H)-one based derivatives were designed as inhibitors of aldose reductase (ALR2), the enzyme which plays a key role in the development of diabetes …
Number of citations: 33 www.sciencedirect.com
M Sun, C Wang, P Wang, Q Ye, Y Zhou, J Li… - Bioorganic & Medicinal …, 2023 - Elsevier
Acute myeloid leukemia (AML) is characterized by fast progression and low survival rates, in which Fms-like tyrosine kinase 3 (FLT3) receptor mutations have been identified as driver …
Number of citations: 3 www.sciencedirect.com
X Hao, G Qi, H Ma, C Zhu, Z Han - Journal of Enzyme Inhibition …, 2019 - Taylor & Francis
To develop multifunctional aldose reductase (AKR1B1) inhibitors for anti-diabetic complications, a novel series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were designed …
Number of citations: 9 www.tandfonline.com
DG Bekerman, MI Abasolo… - Journal of heterocyclic …, 1992 - Wiley Online Library
Kinetic studies on the anelation of quinoxalinone derivatives 3a‐c and pyrido[2,3‐b]pyrazinone derivatives 5a‐c and 6a‐c synthesized by the Hinsberg reaction is reported. o‐…
Number of citations: 28 onlinelibrary.wiley.com
G Zhang, Y Liu, S Wang, C Zhou, Q Huang… - Archiv der …, 2012 - Wiley Online Library
In an attempt to develop potent antitumor agents, a series of novel 2‐hydrazonylpyrido[2,3‐b]pyrazin‐3(4H)‐one derivatives were designed and synthesized. All the prepared …
Number of citations: 11 onlinelibrary.wiley.com
GG Zhang, YJ Liu, XG Ma, H Dong, J Li… - Chinese Chemical …, 2011 - Elsevier
A series of novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives were synthesized and evaluated for their cytotoxic activities against A549, MDA-MB-231 and HT-29 cell lines in …
Number of citations: 4 www.sciencedirect.com
ZK Gul'naz, SV Mamedova, LR Shamsutdinova… - Arkivoc, 2023 - arkat-usa.org
It is shown that the products of reduction of the nitro group in 3-(2-nitrobenzyl) quinoxalin-2-ones, and pyridoand 1, 2, 5-oxadiazolo-fused 3-(2-nitrobenzyl) pyrazinones with sodium …
Number of citations: 2 www.arkat-usa.org
A Zambon, D Ménard, BMJM Suijkerbuijk… - Journal of medicinal …, 2010 - ACS Publications
Mutated BRAF serine/threonine kinase is implicated in several types of cancer, with particularly high frequency in melanoma and colorectal carcinoma. We recently reported on the …
Number of citations: 42 pubs.acs.org
A Zambon, D Ménard, BMJM Suijkerbuijk… - academia.edu
All starting materials, reagents and solvents for reactions were reagent grade and used as purchased. Chromatography solvents were HPLC grade and were used without further …
Number of citations: 0 www.academia.edu
M Kumar, S Choudhary, PK Singh… - Future Medicinal …, 2020 - Future Science
Aldose Reductase 2 (ALR2), the rate-limiting enzyme of the polyol pathway, plays an important role in detoxification of some toxic aldehydes. Under hyperglycemia, this enzyme …
Number of citations: 16 www.future-science.com

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